REACTION_CXSMILES
|
[O:1]=O.[CH3:3][O:4][C:5](=[O:15])[C:6]1[CH:11]=[CH:10][C:9]([CH:12]=C)=[CH:8][C:7]=1[OH:14].CSC>C(Cl)Cl>[CH3:3][O:4][C:5](=[O:15])[C:6]1[CH:11]=[CH:10][C:9]([CH:12]=[O:1])=[CH:8][C:7]=1[OH:14]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
3.28 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=C(C=C1)C=C)O)=O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
4.05 mL
|
Type
|
reactant
|
Smiles
|
CSC
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
O3 (g) is bubbled into the solution until the solution's color
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Type
|
CUSTOM
|
Details
|
The solution is then purged with O2 (g) for 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
All volatiles are removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude product is purified with silica gel column chromatography (0-100% ethyl acetate in hexanes gradient)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
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Smiles
|
COC(C1=C(C=C(C=C1)C=O)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |